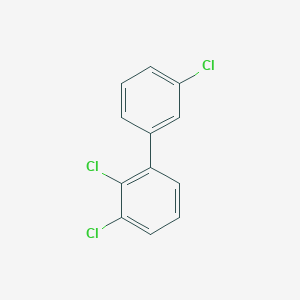

2,3,3'-Trichlorobiphenyl

Descripción

Overview of Polychlorinated Biphenyls (PCBs) as Environmental Contaminants

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were manufactured for a variety of industrial applications. epa.gov These compounds are known for their high thermal stability, chemical resistance, and electrical insulating properties, which made them ideal for use in electrical equipment, heat transfer fluids, and as additives in paints and plastics. nih.govundp.org PCBs are classified as persistent organic pollutants (POPs), a group of toxic substances that are resistant to environmental degradation. undp.orgunep.org This resistance to breakdown allows them to remain in the environment for extended periods, leading to widespread contamination of soil, water, and air. illinois.edu Due to their lipophilic (fat-soluble) nature, PCBs bioaccumulate in the fatty tissues of living organisms and biomagnify through the food chain. unep.orgnih.gov

Significance of 2,3,3'-Trichlorobiphenyl as a Specific PCB Congener

The term "polychlorinated biphenyl" refers to a family of 209 distinct chemical compounds, known as congeners. Each congener is differentiated by the number and position of chlorine atoms on the biphenyl (B1667301) structure. wikipedia.org this compound, also identified as PCB congener number 20, is a specific trichlorobiphenyl. While not always the most prevalent congener found in environmental samples, its study is significant for several reasons. It serves as a reference material in environmental chemistry, aiding researchers in the study of the behavior and fate of PCBs in various ecosystems. The asymmetrical substitution pattern of chlorine atoms in this compound influences its environmental behavior and resistance to degradation compared to other congeners.

Historical Context of PCB Production and Environmental Release

The commercial production of PCBs began in 1929 and expanded significantly in the following decades. epa.gov It is estimated that approximately 1.2 million tons of PCBs were produced globally. wikipedia.org These chemicals were marketed under various trade names, with Aroclor being the most common in the United States. epa.govillinois.edu The widespread use of PCBs in both "closed" applications like transformers and capacitors, and "open" applications such as paints and sealants, led to their release into the environment through various pathways. unep.orgepa.gov These releases occurred through spills, leaks from industrial equipment, improper disposal of waste, and volatilization from products containing PCBs. illinois.edu Although the production of PCBs was banned in the United States in 1979 under the Toxic Substances Control Act, and internationally by the Stockholm Convention on Persistent Organic Pollutants in 2001, they continue to be a global environmental concern due to their persistence and the continued release from older products and contaminated sites. undp.orgwikipedia.orgepa.gov Inadvertent production of PCBs can also occur in certain manufacturing processes. epa.gov

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 1,2-dichloro-3-(3-chlorophenyl)benzene |

| Molecular Formula | C12H7Cl3 |

| Molecular Weight | 257.5 g/mol |

| CAS Number | 38444-84-7 |

| Appearance | Light yellow or colorless, thick, oily liquids (general for PCBs) |

| Source: PubChem CID 38034 nih.gov |

Table 2: Timeline of PCB Production and Regulation

| Year | Event |

| 1881 | First synthesis of polychlorinated biphenyls. epa.gov |

| 1929 | Commercial production of PCBs begins. epa.govepa.gov |

| Mid-20th Century | Widespread use of PCBs in various industrial and consumer products. undp.org |

| 1979 | The United States bans the commercial production of PCBs. wikipedia.orgepa.gov |

| 2001 | The Stockholm Convention on Persistent Organic Pollutants is adopted, targeting the elimination of PCBs and other POPs. wikipedia.org |

| Sources: U.S. Environmental Protection Agency, Wikipedia, United Nations Development Programme epa.govundp.orgwikipedia.orgepa.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dichloro-3-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-4-1-3-8(7-9)10-5-2-6-11(14)12(10)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHLTVKPNQVZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073502 | |

| Record name | 2,3,3'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-84-7 | |

| Record name | 2′,3,3′-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5',6-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3'-Trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3370393855 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution and Occurrence of 2,3,3 Trichlorobiphenyl

Presence in Environmental Compartments

The physicochemical properties of 2,3,3'-Trichlorobiphenyl, particularly its low water solubility and high affinity for organic matter, dictate its distribution in the environment.

PCBs are generally not very soluble in water and, as a result, they tend to adsorb strongly to particles and accumulate in the sediments of aquatic systems. wa.gov This makes sediment a significant reservoir for PCBs in the environment. The transport of PCBs from sediment to the water column can occur through processes like desorption and bioturbation. nih.gov

While data specific to this compound is limited, studies on other trichlorobiphenyl isomers provide insight into their behavior in aquatic environments. For instance, a study of the Ologe Lagoon in Nigeria detected the congener 2,4,4'-Trichlorobiphenyl (B50444) in both surface water and sediment. bioline.org.br Concentrations in sediment ranged from 0.0033 to 0.0430 ng/g, varying with the seasons. bioline.org.br Similarly, a Standard Reference Material (SRM 1939) from river sediment showed certified concentrations for other PCB congeners, illustrating their presence in these matrices. nist.gov

Table 1: Concentration of Selected Trichlorobiphenyl Congeners in Aquatic System Components

| PCB Congener | Matrix | Concentration | Location/Reference |

|---|---|---|---|

| 2,4,4'-Trichlorobiphenyl | Sediment | 0.0033 - 0.0430 ng/g | Ologe Lagoon, Nigeria bioline.org.br |

| 2,3',5-Trichlorobiphenyl | River Sediment | 4.20 ± 0.29 µg/g | SRM 1939 nist.gov |

This table presents data for related trichlorobiphenyl compounds to illustrate typical concentrations found in aquatic environments.

The widespread distribution of PCBs is largely attributed to their ability to undergo atmospheric transport through volatilization or association with aerosols, followed by deposition onto soil and vegetation. nih.gov Once in terrestrial systems, their low solubility and tendency to adsorb to organic particles limit their leaching through the soil profile, leading to accumulation, particularly in surface soils. epa.gov

PCBs with fewer chlorine atoms, such as trichlorobiphenyls, can be found in both indoor and outdoor air, often as a result of slow evaporation from materials containing PCBs. nih.gov Research in Chicago revealed the presence of non-Aroclor PCBs in the air, suggesting that volatilization from sources like painted surfaces contributes to their atmospheric concentration. acs.orgacs.org Studies in Nigeria have documented the presence of various trichlorobiphenyl isomers in agricultural soils at different depths. arcnjournals.org

Table 2: Concentration of Selected Trichlorobiphenyl Congeners in Terrestrial Systems

| PCB Congener | Matrix | Concentration Range (mg/kg) | Location/Reference |

|---|---|---|---|

| 2,4,4-Trichlorobiphenyl | Agricultural Soil | 1.22E-02 to 4.54E-01 | Borno State, Nigeria arcnjournals.org |

This table uses data for related trichlorobiphenyl compounds to exemplify their occurrence in soil.

A key environmental concern with PCBs is their propensity to bioaccumulate in the fatty tissues of organisms and biomagnify through the food web. This means that concentrations increase at successively higher trophic levels. While all PCBs are resistant to metabolic breakdown, lower chlorinated congeners are generally metabolized more readily than those with a higher degree of chlorination. wa.gov

PCBs have been found in a wide range of organisms. For example, studies on freshwater fish have detected a large number of different PCB isomers. The bioaccumulation of 2,4,4'-Trichlorobiphenyl has been observed in fish, with biota-to-sediment accumulation factors indicating uptake from the surrounding environment. bioline.org.br

Terrestrial Systems (Soil, Air)

Sources and Pathways of Environmental Release

The presence of this compound in the environment stems from both its historical production and use in commercial mixtures and its unintentional formation as a byproduct in other chemical processes.

From the 1930s until their production was banned in many countries in the 1970s, PCBs were manufactured and sold in large quantities under trade names like Aroclor. nih.govtsu.edu These commercial mixtures were used extensively in industrial applications due to their high chemical stability, thermal conductivity, and electrical insulating properties. nih.govacs.org

Major historical uses included:

Dielectric fluids in transformers and capacitors tsu.edu

Heat transfer fluids

Hydraulic fluids acs.org

Plasticizers in paints, caulking, and sealants acs.orgacs.org

Components of carbonless copy paper acs.org

The widespread and long-term use of these products has resulted in significant environmental contamination through spills, leakages from equipment, and improper disposal practices. acs.orgchiron.no These legacy sources continue to release PCBs into the environment, contaminating soil, air, and waterways. nih.govacs.org

In addition to their intentional production, PCBs can be formed as unintentional byproducts in certain industrial chemical manufacturing processes. nih.gov This has led to the presence of specific PCB congeners, sometimes referred to as non-Aroclor PCBs, that were not major components of the commercial mixtures. acs.org

A significant source of these byproduct PCBs is the manufacturing of certain pigments. wa.govnih.gov For example, the production of diarylide yellow and phthalocyanine (B1677752) pigments can inadvertently generate PCBs. acs.orgacs.org The chemical processes may use chlorinated benzenes as reactants or solvents, which can combine under heat to form various PCB congeners. acs.org The detection of 3,3'-dichlorobiphenyl (B134845) (PCB 11) in urban air has been linked to its formation as a byproduct in pigment manufacturing and its subsequent volatilization from painted surfaces. acs.orgacs.org This indicates that even with the ban on commercial PCB production, new releases into the environment can occur from current manufacturing activities. nih.gov

Environmental Fate and Transport Mechanisms of 2,3,3 Trichlorobiphenyl

Persistence and Degradation Kinetics in Environmental Media

The persistence of 2,3,3'-Trichlorobiphenyl is a direct consequence of its chemical stability. Like other PCBs, it is resistant to both chemical and biological degradation, a characteristic that contributes to its long-term presence in ecosystems. nih.gov

The environmental persistence of trichlorobiphenyls is quantified by their half-lives, which can vary significantly across different environmental media. In the atmosphere, the estimated half-life for trichlorobiphenyls can range from 2 to 24.5 days, primarily influenced by reactions with hydroxyl radicals. epa.gov In soil, the half-life is considerably longer, with studies on sludge-amended farmland reporting a range of 150 to 510 days for various trichlorobiphenyl isomers. epa.gov Specifically, the average half-life for a group of 13 trichlorobiphenyls was found to be 285 days. epa.gov In aquatic systems, PCBs are generally persistent, with half-lives extending from months to years, particularly in sediment. who.int

Table 1: Estimated Half-Lives of Trichlorobiphenyls in Different Environmental Media

| Environmental Medium | Half-Life Range | Key Factors |

|---|---|---|

| Air | 2 - 24.5 days | Reaction with hydroxyl radicals epa.gov |

| Soil | 150 - 510 days | Biodegradation epa.gov |

The persistence of a PCB congener is heavily influenced by the number and position of chlorine atoms on the biphenyl (B1667301) structure. who.intuth.gr Generally, persistence increases with the degree of chlorination. who.int For trichlorobiphenyls, the specific arrangement of the three chlorine atoms is a key determinant of their degradation rate.

Research has shown that PCB congeners with chlorine atoms in the ortho positions (2, 2', 6, 6') exhibit greater resistance to degradation. uth.grresearchgate.net Conversely, the presence of adjacent unchlorinated carbon atoms can facilitate metabolism by allowing the formation of arene oxide intermediates. who.int The asymmetrical substitution pattern of this compound, when compared to a more symmetrical congener like 2,4',5-trichlorobiphenyl, can influence its susceptibility to microbial degradation. Studies on bacterial degradation of PCBs have found that congeners with all chlorines on a single ring are generally degraded faster than those with the same number of chlorines distributed on both rings. researchgate.net

Half-Lives in Air, Soil, and Water Systems

Inter-Compartmental Exchange Processes

The movement of this compound between air, water, and soil is governed by several physical and chemical processes. These exchange mechanisms determine the compound's distribution and potential for long-range transport.

Volatilization is a significant pathway for the transport of PCBs from water and soil into the atmosphere. who.int Lower-chlorinated PCBs, including trichlorobiphenyls, are more volatile than their more highly chlorinated counterparts. nih.gov The rate of volatilization is temperature-dependent and can lead to the release of these compounds from environmental reservoirs like rivers and lakes. nih.gov Once in the atmosphere, PCBs can be transported over long distances. However, strong adsorption to sediment can decrease the rate of volatilization from aquatic systems.

In soil and sediment, the behavior of this compound is largely controlled by adsorption and desorption processes. PCBs, particularly the more highly chlorinated ones, adsorb strongly to soil and sediment particles. who.intmst.dk This adsorption is influenced by the organic carbon and clay content of the soil or sediment, with higher content leading to stronger adsorption. who.int

The low water solubility and strong adsorption of PCBs limit their ability to leach through the soil profile. Desorption, the process by which a sorbed chemical is released from a particle, is often slow for PCBs. uva.nl This slow desorption from sediment particles can act as a long-term source of PCBs to the overlying water column. uva.nl

The distribution of this compound between sediment and the surrounding water is described by the sediment-water partitioning coefficient (Kp). hudsonriver.org This coefficient is a measure of the compound's tendency to associate with the solid phase versus the dissolved phase. The partitioning of hydrophobic organic compounds like PCBs is largely determined by the organic carbon content of the sediment. epa.gov

The transport of PCBs from sediment to water can occur through desorption, as well as processes like bioturbation (mixing by organisms), gas convection, and erosion. Once in the water column, PCBs can be transported and accumulate in the surface microlayer or be released into the air.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4',5-Trichlorobiphenyl |

| Trichlorobiphenyls |

Adsorption and Desorption in Soil and Sediment

Bioaccumulation and Biomagnification in Ecological Food Webs (Non-Human)

The persistence of polychlorinated biphenyls (PCBs) in the environment allows them to be taken up by organisms, leading to accumulation in tissues, a process known as bioaccumulation. ebi.ac.uk As these compounds are transferred from lower to higher trophic levels, their concentrations tend to increase, a phenomenon referred to as biomagnification. ebi.ac.ukclu-in.org This process is particularly significant for lipophilic compounds like this compound, which readily accumulate in the fatty tissues of organisms. The extent of bioaccumulation and biomagnification is influenced by a variety of physiological and ecological factors, including the organism's metabolic rate, feeding habits, trophic level, and the specific chemical properties of the PCB congener.

Trophic Transfer Dynamics

Trophic transfer is the primary mechanism by which this compound and other PCBs move through ecological food webs. The process begins when the compound is taken up from the environment (water, sediment) by organisms at the base of the food chain, such as phytoplankton or invertebrates. nih.gov These organisms are then consumed by primary consumers, and the transfer continues up the food web to secondary and tertiary consumers, including fish, birds, and mammals. nih.gov

The efficiency of this transfer and the potential for magnification are quantified using metrics like the Biomagnification Factor (BMF) and the Trophic Magnification Factor (TMF). BMF measures the concentration ratio between a specific predator and its prey, while TMF provides a measure of the concentration increase across the entire food web. miljodirektoratet.no

Research indicates that the structure of the PCB congener plays a critical role in its trophic transfer. Lower-chlorinated PCBs tend to be metabolized more readily than higher-chlorinated congeners, which results in the latter bioaccumulating to a greater extent. However, the transfer dynamics are also species-specific. For instance, in a study of a Swiss river ecosystem, biotransfer factors (BTFs) from fish to grey herons were found to vary depending on the congener group.

Table 1: Biotransfer Factors (BTF) of PCB Congener Groups from Fish to Grey Herons

| PCB Congener Group | Biotransfer Factor (BTF) |

|---|---|

| Non-ortho substituted | 9 |

| Mono-ortho substituted | 6 |

| Di-ortho substituted | 4 |

Data derived from a study on PCB bioaccumulation in water birds in the Linth channel region, Switzerland. d-nb.info

As a di-ortho substituted congener, this compound would be expected to have a lower biotransfer factor compared to non-ortho congeners. d-nb.info Studies on other trichlorobiphenyl congeners, such as 2,5,4'-trichlorobiphenyl, have shown that accumulation via the food chain can be a significant uptake route, especially when environmental concentrations are low. nih.gov In one experiment, the carnivorous rainbow trout accumulated significantly greater residues of 2,5,4'-trichlorobiphenyl than the herbivorous grass carp, a difference attributed to accumulation from their respective diets. nih.gov

Congener-Specific Bioaccumulation Factors

The bioaccumulation factor (BAF) is a key parameter used to quantify the bioaccumulation potential of a chemical in an aquatic organism from the surrounding water. epa.gov It represents the ratio of the chemical's concentration in the organism to its concentration in the water, considering all routes of exposure including diet. The BAF for a specific PCB congener is strongly correlated with its lipophilicity, often expressed as the octanol-water partition coefficient (log Kₒw). hudsonriver.org

The bioavailability of the chemical, the lipid content of the organism, and the efficiency of trophic transfer all influence the magnitude of the BAF. epa.gov For PCBs, congeners with different numbers and positions of chlorine atoms exhibit different BAFs.

While specific BAF data for this compound (PCB 20) is not extensively detailed in the reviewed literature, data for other trichlorobiphenyls and related compounds provide insight into its likely behavior. For example, studies on other congeners like 2,4,4'-Trichlorobiphenyl (B50444) (PCB 28) have been conducted to determine bioaccumulation in various species. The Biota-Sediment Accumulation Factor (BSAF), which relates contaminant concentration in biota to that in sediment, is another commonly used metric. bioline.org.br

Table 2: Bioaccumulation of 2,4,4'-Trichlorobiphenyl (PCB 28) in Blackchin Tilapia (Sarotherodon melanotheron) from Ologe Lagoon

| Parameter | Value Range (Dry Season) | Value Range (Rainy Season) |

|---|---|---|

| Biota-Sediment Accumulation Factor (BSAF) | 0.48 - 14.15 | 1.09 - 1.51 |

| Bioaccumulation Factor (BAF) | Not Reported | 4.0075 x 10-5 (Zone 3) |

Data from a study assessing PCB levels in surface water, sediments, and fish in a Nigerian lagoon. The results suggest that 2,4,4'-TCB was more bioavailable in the sediment than in the water. bioline.org.br

The development of national bioaccumulation factors by agencies like the U.S. Environmental Protection Agency (EPA) for various trophic levels helps in assessing the risk of pollutants. epa.gov Models relating BAFs to sediment properties, organism characteristics, and chemical properties like log Kₒw are used to predict the bioaccumulation of specific congeners where empirical data is lacking. hudsonriver.org For this compound, its moderate chlorination and log Kₒw value suggest a significant potential for bioaccumulation in aquatic organisms.

Biotransformation and Metabolic Pathways of 2,3,3 Trichlorobiphenyl in Biological Systems Non Human

Microbial Degradation Mechanisms

Microorganisms play a crucial role in the breakdown of PCBs in the environment. The degradation of 2,3,3'-trichlorobiphenyl is mediated by various microbial pathways, which are largely dependent on the presence or absence of oxygen.

Under aerobic conditions, many bacteria utilize the biphenyl (B1667301) (bph) catabolic pathway to degrade less chlorinated PCBs. nih.gov This pathway involves a series of enzymatic reactions initiated by a biphenyl dioxygenase, which introduces oxygen to the biphenyl rings. epri.com This initial step is a dihydroxylation, forming a chlorinated cis-dihydrodiol. epri.com Subsequent enzymatic reactions lead to the opening of the aromatic ring, eventually resulting in the formation of chlorobenzoates and other intermediates that can be further metabolized. epri.com The efficiency of this pathway is influenced by the number and position of chlorine atoms on the biphenyl structure, with less chlorinated congeners and those without ortho-substituted chlorines being more readily degraded. epri.com

In anaerobic environments, such as sediments, a key transformation process for highly chlorinated PCBs is reductive dechlorination. This process involves the removal of chlorine atoms, leading to the formation of less chlorinated congeners. These less chlorinated biphenyls may then be susceptible to aerobic degradation. Reductive dechlorination is a microbially mediated process, although the specific bacteria responsible are not fully understood. wur.nl The removal of chlorine atoms from the meta and para positions has been commonly observed in laboratory and field studies. oregonstate.edu

The microbial metabolism of this compound and other PCBs results in a variety of transformation products. Under aerobic conditions, the biphenyl pathway can produce chlorinated benzoic acids. For example, the oxidation of the less chlorinated ring of a trichlorobiphenyl can lead to the formation of dichlorobenzoic acid. oup.com In some cases, unexpected transformation products like chlorinated acetophenones have been identified, suggesting the existence of alternative metabolic pathways. irb.hr Under anaerobic conditions, the primary transformation products are less chlorinated biphenyls resulting from reductive dechlorination. For instance, studies have shown the dechlorination of tetrachlorobiphenyls to trichlorobiphenyls. ourniagarariver.ca

Table 1: Examples of Microbial Transformation Products of Trichlorobiphenyls

| Original Compound | Transformation Product | Metabolic Pathway | Reference |

|---|---|---|---|

| 2,3,2'-Trichlorobiphenyl | Dichlorobiphenyl | Reductive Dechlorination | oup.com |

| 3,4,2'-Trichlorobiphenyl | 3,4-Dichlorobenzoic acid | Aerobic Oxidation | oup.com |

| 2,4,4'-Trichlorobiphenyl (B50444) | Chlorinated benzoic acids, Chlorinated acetophenones | Aerobic Oxidation | irb.hr |

| 2,3',4-Trichlorobiphenyl | Metabolized by Rhodococcus erythropolis U23A | Aerobic Degradation | nih.gov |

Specific microbial strains have been identified as potent PCB degraders. Among these, species of the genus Rhodococcus are notable for their ability to degrade a wide range of PCB congeners through cometabolism. nih.gov For example, Rhodococcus sp. strain RHA1 is a well-characterized PCB degrader that utilizes the biphenyl catabolic pathway. nih.gov Rhodococcus erythropolis U23A, isolated from the rhizosphere of plants in PCB-contaminated soil, has demonstrated the ability to metabolize 2,3,4'- and 2,3',4-trichlorobiphenyl. nih.gov Research has also indicated that some Rhodococcus strains may possess multiple degradation pathways, allowing them to transform PCBs into a variety of products, including chlorinated benzoic acids and acetophenones. irb.hr

Identification of Microbial Transformation Products

Plant Uptake and Metabolism

Plants can contribute to the remediation of PCB-contaminated soils through a process known as phytoremediation. This involves the uptake, accumulation, and transformation of contaminants.

Plants can absorb PCBs from the soil, although the efficiency of uptake is often limited by the high hydrophobicity and chemical stability of these compounds. nih.gov Once inside the plant tissues, PCBs can undergo metabolic transformation. nih.gov The initial steps of plant metabolism of PCBs are thought to involve oxidation reactions catalyzed by enzymes such as cytochrome P-450 monooxygenases and peroxidases. nih.gov This can lead to the formation of hydroxylated PCB metabolites. nih.gov These metabolites can then be conjugated with plant molecules like sugars and sequestered in the vacuole or bound to cell wall components. nih.gov Studies have shown that plant metabolism of PCBs is generally more effective for less chlorinated congeners, with dichloro- and trichlorobiphenyls being more readily metabolized than tetrachloro- and pentachlorobiphenyls. nih.gov Furthermore, the presence of plants can enhance the microbial degradation of PCBs in the root zone (rhizosphere) by releasing exudates that stimulate microbial activity. nih.gov

Table 2: Plant Species Investigated for Phytoremediation of PCBs

| Plant Species | Finding | Reference |

|---|---|---|

| Arabidopsis thaliana | Root exudates supported the growth and PCB-degrading ability of Rhodococcus erythropolis U23A. | nih.gov |

| Black nightshade (Solanum nigrum) | Hairy root cultures formed hydroxylated metabolites from dichloro- and trichlorobiphenyls. | nih.gov |

| Alfalfa (Medicago sativa) | Showed potential for the remediation of an aged PCB-contaminated soil. | scholarly.org |

| Ryegrass (Lolium italicum) | Investigated for its efficiency in the remediation of PCB-contaminated soil. | scholarly.org |

Hydroxylation and Conjugation in Plant Tissues

The metabolism of polychlorinated biphenyls (PCBs) in plant tissues follows a "green liver" model, analogous to metabolic processes in vertebrates. This process involves a three-phase system of activation, conjugation, and sequestration. The initial step, Phase I, is the hydroxylation of the PCB molecule. nih.gov

Studies on various plant species and cell cultures have demonstrated the capability of plants to metabolize lower-chlorinated PCBs. For instance, plant cell cultures of several species have been shown to hydroxylate mono- and dichlorobiphenyls. nih.gov More complex congeners, including trichlorobiphenyls, can also be metabolized. Research using black nightshade hairy root cultures revealed the formation of hydroxylated metabolites from di- and trichlorobiphenyl congeners. nih.gov Poplar plants have also been shown to metabolize certain PCBs to their hydroxylated forms. acs.org

The efficiency of PCB uptake and subsequent metabolism by plants is influenced by the degree of chlorination. nih.gov Lower chlorinated congeners are generally more mobile in soil and more readily taken up by plants. The position of chlorine atoms on the biphenyl structure also plays a crucial role in determining the rate and products of metabolism. acs.org

Following hydroxylation, the resulting hydroxylated PCBs (OH-PCBs) undergo Phase II metabolism, which involves conjugation with endogenous molecules such as sugars. This conjugation step increases the water solubility of the metabolites. Finally, in Phase III, these conjugated metabolites are sequestered into cellular compartments like the vacuole or bound to the cell wall. nih.gov

Animal Metabolism (Non-Human Species)

The metabolism of this compound and other PCBs in non-human animal species is a critical process that influences their bioaccumulation, persistence, and toxicity. The primary route of biotransformation involves oxidation, leading to more polar metabolites that can be more readily excreted.

Comparative Metabolism Across Species (e.g., Fish, Birds, Mammals)

The metabolism of PCBs varies significantly across different animal species. In mammals, such as rats, PCBs are metabolized by the microsomal monooxygenase system to form polar metabolites. nih.gov These metabolites can then be conjugated and excreted. nih.gov Studies on rats have shown that the pattern of PCB metabolites can differ based on the specific congener and that hydroxylated metabolites are major products found in feces. jst.go.jp

In avian species, such as American kestrels, the bioaccumulation and clearance of individual PCB congeners have been characterized, indicating species-specific metabolic capabilities. epa.gov Phenolic metabolites are major PCB products in birds. iwc.int

Fish exhibit a comparatively lower capacity for metabolizing PCBs. iwc.intsfu.ca While some metabolism to hydroxylated derivatives occurs, it is generally less efficient than in mammals or birds, contributing to the high potential for bioaccumulation of these compounds in aquatic food webs. iwc.intsfu.ca Minimal formation of phenolic-PCB metabolites has been observed in fish liver microsomes. iwc.int

Role of Cytochrome P450 Monooxygenases in Hydroxylation

The initial and rate-limiting step in the metabolism of PCBs in animals is hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) monooxygenase system. nih.govnih.gov This superfamily of enzymes introduces a hydroxyl group onto the biphenyl structure, increasing its polarity. nih.gov

Different CYP isozymes exhibit varying specificities for PCB congeners. The CYP1A family is primarily responsible for metabolizing dioxin-like PCBs. nih.gov For instance, both rat and human CYP1A1 can metabolize 3,3',4,4'-tetrachlorobiphenyl (B1197948). nih.gov The CYP2B subfamily is associated with the metabolism of ortho-substituted PCBs. oup.com Human CYP2A6 has also been shown to have hydroxylation activity toward certain pentachlorobiphenyls. oup.com

The position of hydroxylation is determined by the chlorine substitution pattern of the PCB congener and the specific CYP isoform involved. iwc.intoup.com In general, hydroxylation is favored at the para-position in the least chlorinated ring. iwc.int The process typically proceeds through the formation of an arene oxide intermediate. nih.govepa.gov

Formation of Conjugated Metabolites (e.g., Sulfated, Glucuronidated)

Following hydroxylation, the resulting OH-PCBs can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion from the body. nih.govnih.gov The two primary conjugation pathways involve the addition of sulfate (B86663) or glucuronic acid. nih.govacs.org

Sulfation is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the OH-PCB. Sulfated PCB metabolites have been identified as significant biotransformation products in rats and have been detected in human populations. acs.orgbiorxiv.org

Glucuronidation involves the enzyme UDP-glucuronosyltransferase (UGT), which attaches glucuronic acid to the OH-PCB. acs.orgacs.org Glucuronide conjugates are also a notable class of metabolites found in bile and urine following PCB exposure. acs.orgacs.org

The relative contribution of sulfation and glucuronidation can depend on the specific isomer of the OH-PCB. acs.org For example, in studies with 4-chlorobiphenyl (B17849), some hydroxylated isomers were more readily sulfated, while others were preferentially glucuronidated. acs.org

Dechlorination as a Metabolic Pathway

Dechlorination, the removal of chlorine atoms from the biphenyl structure, is another metabolic pathway for PCBs. This process can reduce the toxicity of higher-chlorinated congeners. nih.gov Dechlorination has been observed in animal models and can occur through different mechanisms. nih.gov

One proposed mechanism involves reductive dechlorination of hydroxylated PCB metabolites where the hydroxyl group is positioned ortho to a chlorine substituent. acs.org Another pathway may proceed through the formation of an arene oxide intermediate, leading to the elimination of a chlorine atom. nih.gov For example, studies with recombinant human CYP1A2 have shown the partial dechlorination of 2,4,4'-trichlorobiphenyl to a dichlorinated monohydroxylated metabolite. nih.gov Similarly, rat CYP1A1 has been shown to metabolize 3,3',4,4'-tetrachlorobiphenyl to a dechlorinated hydroxylated product. nih.gov

Identification of Metabolic Intermediates and Products

The metabolism of this compound (PCB 20) and other trichlorobiphenyls leads to a variety of intermediates and final products. The primary metabolites are hydroxylated derivatives (OH-PCBs). nih.gov For this compound, several monohydroxylated isomers can be formed, including 4-OH-PCB 20, 5-OH-PCB 20, 6-OH-PCB 20, 2'-OH-PCB 20, 4'-OH-PCB 20, and 5'-OH-PCB 20. nih.gov

These OH-PCBs can be further metabolized through conjugation to form sulfated and glucuronidated products. acs.org Dihydroxylated PCBs and catechol metabolites have also been identified as intermediates, which can play a role in the bioactivation of PCBs. acs.orgtandfonline.com In some instances, dechlorination reactions can lead to the formation of hydroxylated metabolites with fewer chlorine atoms than the parent compound. nih.govnih.gov

The table below summarizes some of the identified metabolites for trichlorobiphenyls.

| Parent Compound | Metabolite Type | Specific Metabolites Identified |

| This compound (PCB 20) | Monohydroxylated | 4-OH-PCB 20, 5-OH-PCB 20, 6-OH-PCB 20, 2'-OH-PCB 20, 4'-OH-PCB 20, 5'-OH-PCB 20 nih.gov |

| 2,4,4'-Trichlorobiphenyl (PCB 28) | Monohydroxylated | 5-OH-PCB28, 4-OH-PCB31, 3'-OH-PCB28/4'-OH-PCB25 nih.gov |

| 2,4,4'-Trichlorobiphenyl (PCB 28) | Dechlorinated Hydroxylated | 3-OH-CB15 nih.gov |

Advanced Analytical Methodologies for 2,3,3 Trichlorobiphenyl Profiling

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and most critical stage in the analysis of 2,3,3'-Trichlorobiphenyl is its effective extraction from the sample matrix. The choice of extraction technique is contingent on the nature of the matrix, whether it is solid, aqueous, or biological tissue.

The extraction of PCBs from solid matrices like soil, sediment, and fly ash, as well as from aqueous samples, is governed by standardized procedures designed to maximize recovery while minimizing interferences. epa.govsynectics.net

Extraction of Solid Matrices: For solid samples, several exhaustive extraction techniques are employed. epa.gov Common methods include:

Soxhlet Extraction (Method 3540): A classic technique involving continuous extraction with a solvent system, typically a hexane-acetone (1:1) mixture. epa.govkeikaventures.com

Pressurized Fluid Extraction (PFE) (Method 3545): An automated method using elevated temperatures and pressures to rapidly extract analytes with solvents like hexane-acetone or methylene (B1212753) chloride-acetone. epa.govkeikaventures.com

Microwave Extraction (Method 3546): Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. epa.govkeikaventures.com

Ultrasonic Extraction (Method 3550): Employs high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration. epa.govkeikaventures.com

Supercritical Fluid Extraction (SFE) (Method 3562): Uses a supercritical fluid, often carbon dioxide, as the extraction solvent. epa.govsynectics.netkeikaventures.com This method is suitable for soils, sediments, and other solid materials. synectics.net

Extraction of Aqueous Matrices: For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are the predominant techniques. epa.gov

LLE (Methods 3510 & 3520): Involves partitioning the PCBs from the water sample into an immiscible organic solvent, such as methylene chloride, at a neutral pH. epa.gov

SPE (Method 3535): The aqueous sample is passed through a solid sorbent cartridge, which retains the PCBs. The analytes are then eluted with a small volume of an organic solvent. epa.gov

Following extraction, a "cleanup" step is often necessary to remove interfering compounds. Method 3665, a sequential sulfuric acid/potassium permanganate (B83412) cleanup, is specifically designed for PCB analysis and effectively removes many co-extracted pesticides that could interfere with chromatographic analysis. epa.govkeikaventures.com

| Extraction Method (EPA) | Matrix Type | Description | Typical Solvents |

|---|---|---|---|

| Soxhlet (3540) | Solid | Classic continuous extraction. epa.govkeikaventures.com | Hexane-Acetone (1:1) keikaventures.com |

| Pressurized Fluid Extraction (3545) | Solid | Automated technique using elevated temperature and pressure. epa.govkeikaventures.com | Hexane-Acetone, Methylene Chloride-Acetone keikaventures.com |

| Supercritical Fluid Extraction (3562) | Solid, Tissue | Uses supercritical CO₂ as the extraction fluid. epa.govsynectics.netkeikaventures.com | Carbon Dioxide synectics.net |

| Separatory Funnel LLE (3510) | Aqueous | Manual liquid-liquid extraction. epa.gov | Methylene Chloride epa.gov |

| Solid-Phase Extraction (3535) | Aqueous | Analytes are adsorbed onto a solid sorbent and then eluted. epa.gov | Various organic solvents |

Analyzing this compound in non-human biological tissues requires methods that can efficiently extract the lipophilic compound from a complex matrix rich in fats and proteins. Techniques used for solid matrices, such as PFE and Soxhlet extraction, can be adapted for tissue samples. epa.gov Supercritical fluid extraction (SFE) is also a validated method for tissues. epa.govsynectics.net

A common approach for animal tissues involves liquid-liquid extraction followed by a multi-step cleanup. researchgate.net A detailed protocol for extracting PCB 11 (3,3'-dichlorobiphenyl) and its hydroxylated metabolites from mouse tissues illustrates the process, which is applicable to other congeners like this compound. researchgate.net The procedure typically involves:

Homogenization: The tissue is homogenized in a solvent like 2-propanol to create a uniform slurry. researchgate.net

Extraction: A liquid-liquid extraction is performed using solvents such as diethyl ether and hexane (B92381) to partition the PCBs and other lipids into the organic phase. researchgate.net

Cleanup: The resulting extract is highly complex and requires cleanup to remove co-extracted lipids. This can involve solid-phase extraction (SPE) using silica (B1680970) gel, which retains polar lipids while allowing the non-polar PCBs to pass through. researchgate.net A base wash step, for instance with potassium hydroxide (B78521) in ethanol (B145695), may also be used. researchgate.net

For certification of Standard Reference Materials (SRMs) like cod liver oil, a combination of extraction with solvents like methylene chloride, followed by size-exclusion chromatography (SEC) to remove large molecules and SPE with alumina (B75360) to remove polar interferences, has been utilized. nist.gov

Solid and Aqueous Matrices

Chromatographic Separation Techniques

Following extraction and cleanup, the sample is analyzed using high-resolution gas chromatography to separate this compound from other congeners and potential interferences.

Gas chromatography with an electron capture detector (GC-ECD) is a standard and highly sensitive technique for the analysis of PCBs and other halogenated compounds. epa.govkeikaventures.comepri.com The ECD is particularly selective for electronegative compounds like chlorinated biphenyls, providing low detection limits. epri.com

EPA Method 8082A specifies the use of open-tubular, capillary columns with an ECD for determining PCB concentrations. epa.gov Due to the potential for co-elution, where two or more different congeners have the same retention time on a single column, confirmation on a second GC column with a different stationary phase is often required to ensure accurate identification. keikaventures.comnist.gov When concentrations are sufficiently high, gas chromatography-mass spectrometry (GC-MS) can serve as a confirmation technique. keikaventures.com While highly sensitive, GC-ECD's response can be non-linear, and it cannot provide the mass spectral data that GC-MS offers for definitive identification. acs.org

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power compared to single-column GC. nih.govnih.gov This technique couples two different capillary columns (a first-dimension and a second-dimension column) via a modulator. nih.gov The effluent from the first column is trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. nih.gov

The use of an orthogonal column setup, such as a non-polar first-dimension column and a polar or shape-selective second-dimension column, provides a much greater separation space. nih.gov This allows for the resolution of many congeners that would co-elute in a one-dimensional system. nih.govnih.gov Studies have shown that GC×GC can separate a vast majority of the 209 PCB congeners. nih.gov For instance, coupling a DB-XLB (non-polar) column with a shape-selective LC-50 column resolved 181 of the 209 congeners. nih.gov This high-resolution capability is crucial for accurately profiling complex PCB mixtures found in environmental and biological samples. nih.govnih.gov GC×GC systems coupled with micro-electron capture detection (µECD) or mass spectrometry can achieve very low detection limits, on the order of 10 femtograms (fg). nih.govgcms.cz

The key to resolving individual PCB congeners, including this compound, lies in the selection of the appropriate capillary column stationary phase. elot.gr No single column can separate all 209 congeners, so optimization involves choosing columns with different selectivities. epri.comnih.gov

The resolving power of a column is often tested against "critical pairs" of congeners that are notoriously difficult to separate. elot.gr The pair PCB 28 (2,4,4'-Trichlorobiphenyl) and PCB 31 (2,4',5-Trichlorobiphenyl) is a common benchmark for column selection. elot.gr

Several types of stationary phases are used:

Non-Polar Phases: Columns like DB-XLB and DB-5MS (a 5% phenyl-substituted methylpolysiloxane phase) are widely used for general PCB analysis. nist.gov The DB-XLB phase is noted for separating more congeners than many other available columns. nih.gov

Polar Phases: Highly polar columns containing biscyanopropyl siloxane (e.g., SP-2340) are effective second-dimension columns in GC×GC setups, separating congeners based on their polarizability. nih.gov

Shape-Selective Phases: Smectic liquid crystal columns, such as LC-50, provide separation based on the planarity and shape of the PCB molecule. nih.gov This is particularly useful for separating co-planar PCBs from non-planar ones. The combination of a DB-XLB and an LC-50 column has proven highly effective, resolving all WHO-designated toxic PCBs from other Aroclor components. nih.gov

Specialty Phases: Columns like the Zebron ZB-Dioxin are designed for high-resolution, fast analysis of both dioxins and PCBs, reducing the need for column changes in labs that test for both. windows.net Chiral phases, such as Chirasil-Dex, are used for the highly specialized task of separating PCB atropisomers (enantiomers that are stable due to restricted rotation around the biphenyl (B1667301) bond). nih.gov

| Column Name/Phase Type | Phase Characteristics | Application/Notes |

|---|---|---|

| DB-XLB | Non-polar proprietary phase nist.govnih.gov | High-resolution first-dimension column; separates a large number of congeners. nih.gov |

| DB-5MS | Low-bleed 5% Phenyl-substituted methylpolysiloxane nist.gov | Commonly used for GC-MS analysis of PCBs. nist.govnih.gov |

| DB-17MS | 50% Phenyl-substituted methylpolysiloxane nist.gov | Mid-polarity column used for confirmatory analysis. nist.gov |

| SP-2340 / BPX70 | Highly Polar (biscyanopropyl siloxane) nih.gov | Effective as a second-dimension column in GC×GC for separating based on polarizability. nih.gov |

| LC-50 | Shape-selective (smectic liquid crystal) nih.gov | Second-dimension GC×GC column; separates based on molecular planarity. nih.gov |

| Zebron ZB-Dioxin | Specialty phase for dioxins/PCBs windows.net | Allows for fast analysis of PCBs, reducing instrument downtime. windows.net |

| Chirasil-Dex | Chiral phase nih.gov | Used for the enantioselective separation of chiral PCB atropisomers and their metabolites. nih.gov |

Two-Dimensional Gas Chromatography (GC×GC)

Mass Spectrometric Detection and Identification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), stands as a cornerstone for the analysis of PCBs. This combination provides the high selectivity and sensitivity required for robust congener-specific analysis.

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the detection and quantification of this compound. In this method, a gas chromatograph separates the components of a mixture, and a mass spectrometer then identifies and quantifies the individual components. The use of GC-MS allows for the confirmation of the presence of specific PCB congeners through their unique mass spectral fragmentation patterns and retention times.

For instance, the US Environmental Protection Agency (EPA) Method 8082A outlines the use of GC for determining the concentrations of individual PCB congeners. epa.gov While this method often uses an electron capture detector (ECD), GC-MS can be used as a powerful confirmation technique. epa.gov The identification of individual congeners is based on their retention time in the GC column, which can be compared to that of a known standard. epri.com To ensure accurate quantification, various calibration strategies are employed, including the use of internal standards. epa.gov

The selection of the appropriate GC column is critical for separating this compound from other co-eluting congeners. High-resolution capillary columns, such as a DB-5MS, are often utilized for this purpose. The mass spectrometer detects the ions produced from the analyte, and for this compound, the molecular ion peak at m/z 256 is a key identifier. nih.gov

Table 1: GC-MS Parameters for PCB Analysis

| Parameter | Typical Setting |

|---|---|

| Column Type | DB-5MS or similar |

| Column Dimensions | 60 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Detection Mode | Selected Ion Monitoring (SIM) |

This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrumentation and analytical goals.

For applications requiring even higher sensitivity and selectivity, particularly in complex matrices, triple quadrupole mass spectrometry (GC-MS/MS) is the method of choice. This technique, also known as tandem mass spectrometry, significantly reduces matrix interference by performing two stages of mass analysis. shimadzu.co.kr In the first stage, a specific precursor ion for this compound is selected. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. shimadzu.co.kr This process, known as Multiple Reaction Monitoring (MRM), results in a highly specific and sensitive signal, effectively filtering out background noise. shimadzu.co.krgcms.cz

The enhanced selectivity of GC-MS/MS can eliminate the need for dual-column confirmation, which is often required with other detectors to resolve co-eluting peaks. shimadzu.co.kr This leads to increased confidence in the identification and quantification of trace levels of this compound. The development of ultra-fast MRM switching modes further enhances the capability of GC-MS/MS systems to analyze a large number of compounds in a single run with high sensitivity. gcms.cz

Table 2: Example MRM Transitions for Trichlorobiphenyls

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| 2,4,4'-Trichlorobiphenyl (B50444) (BZ #28) | 255.96 | 185.97 | 20 |

This table, adapted from Thermo Fisher Scientific data for a related trichlorobiphenyl, illustrates the principle of MRM transitions. thermofisher.com Specific transitions for this compound would need to be optimized.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or GC, is a powerful tool for characterizing the metabolites of this compound. HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of unknown compounds. acs.org This capability is invaluable for identifying the various hydroxylated, sulfated, and glucuronidated metabolites that can be formed from the parent PCB congener in biological systems. acs.org

For example, a study on the metabolism of 4-chlorobiphenyl (B17849) (PCB3) in HepG2 cells utilized non-target HRMS to identify six classes of metabolites. acs.org This approach can be applied to this compound to elucidate its metabolic pathways. The high resolving power of HRMS also aids in separating metabolite signals from endogenous interferences in complex biological matrices. acs.org

Triple Quadrupole Mass Spectrometry (GC-MS/MS) for Enhanced Sensitivity

Congener-Specific Analysis Strategies

The analysis of individual PCB congeners, such as this compound, is essential because the toxicity and environmental fate of PCBs vary significantly between different congeners.

The cornerstone of accurate congener-specific analysis is the use of certified reference standards. accustandard.com These standards, which are pure, well-characterized samples of individual PCB congeners, are used to confirm the identity of peaks in a chromatogram by comparing their retention times. epri.comaccustandard.com The retention time is the time it takes for a specific compound to travel through the GC column to the detector. By injecting a standard of this compound into the GC system, its characteristic retention time can be determined under specific analytical conditions. epri.com

Compiling retention time data for all 209 PCB congeners on various GC columns has been a significant undertaking in the field of environmental chemistry. accustandard.com This data is invaluable for identifying congeners in complex mixtures and for developing analytical methods that can resolve co-eluting peaks. accustandard.com For example, AccuStandard has been instrumental in preparing and testing mixtures of all 209 congeners on multiple columns to generate comprehensive retention time and response data. accustandard.com

The quantitative analysis of individual PCB congeners involves determining the concentration of each specific congener in a sample. This is typically achieved by creating a calibration curve using a series of standard solutions of the target congener at known concentrations. epa.gov The response of the detector (e.g., the peak area in the chromatogram) is plotted against the concentration of the standard. The concentration of the congener in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. epa.gov

To correct for variations in sample extraction efficiency and instrument response, internal standards are often used. epa.gov These are compounds, typically isotopically labeled versions of the analytes, that are added to the sample at a known concentration before analysis. epa.gov By comparing the response of the native congener to the response of its labeled internal standard, a more accurate quantification can be achieved. epa.gov EPA Method 1628, for example, uses isotope dilution for the quantification of PCB congeners. epa.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Chlorobiphenyl |

| 2,4,4'-Trichlorobiphenyl |

| This compound-2-ol |

| This compound-4-ol |

| 2,3,4'-trichlorobiphenyl-2-ol |

| 2,3',4-trichlorobiphenyl-3-ol |

| 2,2',3,3'-Tetrachlorobiphenyl |

| 2,2',3,4-Tetrachlorobiphenyl |

| 2,2',3,4'-Tetrachlorobiphenyl |

| 2,2',3,5-Tetrachlorobiphenyl |

| 2,2',3,5'-Tetrachlorobiphenyl |

| 2,2',3,6'-Tetrachlorobiphenyl |

| 2,2',4,4',5,5'-Hexachlorobiphenyl |

| 2,2',4,5,5'-Pentachlorobiphenyl |

| 2,2',5,5'-Tetrachlorobiphenyl |

| 2,3,4,4'-Tetrachlorobiphenyl |

| 2,3,5,6-Tetrachlorobiphenyl |

| 2,3',4,4',5-Pentachlorobiphenyl |

| 2,3',4,5-Tetrachlorobiphenyl |

| 2,3',4',6-Tetrachlorobiphenyl |

| 2,3',5-Trichlorobiphenyl |

| 2,3',6-Trichlorobiphenyl |

| 2,4,5-Trichlorobiphenyl |

| 2,4,6-Trichlorobiphenyl |

| 2',3,4-Trichlorobiphenyl |

| 3,3',4,4',5-Pentachlorobiphenyl |

| 3,3',4,4'-Tetrachlorobiphenyl (B1197948) |

| 3,4,4',5-Tetrachlorobiphenyl |

| 4,4'-Dibromodiphenyl ether |

| 4,4'-DDD-d8 |

| 4,4'-DDE-d8 |

| 4,4'-DDT-d8 |

| Acenaphthene-d10 |

| Chrysene-d12 |

| Decachlorobiphenyl |

| Endosulfan I-d4 |

| Naphthalene-d8 |

| Perylene-d12 |

| Phenanthrene-d10 |

| Tetrachloro-m-xylene |

| Triphenylmethane |

| Triphenylphosphate |

| Tris(1,3-dichloroisopropyl)phosphate |

Ecological Monitoring and Assessment of 2,3,3 Trichlorobiphenyl Exposure

Biomonitoring Programs in Wildlife and Ecosystems

Biomonitoring programs are essential for tracking the presence and effects of contaminants like 2,3,3'-Trichlorobiphenyl in the environment. These programs often involve the systematic collection and analysis of biological samples from various species to determine the extent of exposure and potential ecological harm.

This compound has been detected in various animal tissues and fluids, serving as a key indicator of environmental contamination. The analysis of these tissues provides valuable data on the bioaccumulation of this compound in different species and ecosystems.

Bird Eggs: Bird eggs are frequently used in monitoring studies because they can reflect the contaminant load of the female bird and, by extension, the contamination levels in her diet and local environment. dffe.gov.za Studies have shown that piscivorous birds, or those that consume fish, tend to have higher concentrations of more chlorinated PCBs, while birds at lower trophic levels, such as granivores and insectivores, are often exposed to lower chlorinated congeners. dffe.gov.za While specific data for this compound in all bird species is not always detailed in broad studies, the presence of various PCB congeners is well-documented. For example, a study on wild bird eggs from industrialized areas in South Africa found that while congeners like CB-138, -153, and -180 were dominant, a wide range of other PCBs were also present. dffe.gov.za

Mammalian Tissues: Mammalian tissues, particularly those with high lipid content like blubber and adipose tissue, are significant reservoirs for lipophilic compounds like this compound. nih.gov Biomonitoring in marine mammals, for instance, has revealed the influence of factors such as region, age, sex, and lipid stores on organochlorine contaminant concentrations. Studies on rats exposed to Aroclor 1242, a commercial PCB mixture, showed that the co-eluting congeners PCB-20 (this compound) and PCB-28 were the most abundant in every tissue analyzed. iarc.fr Furthermore, methylsulfonyl (MeSO2) metabolites of PCBs, which are formed in the body, have been found to accumulate in the liver of mammals. nih.gov

The following table summarizes the detection of this compound and other PCBs in various animal matrices based on research findings.

| Matrix | Species Group | Key Findings |

| Bird Eggs | Piscivorous, Insectivorous, Granivorous Birds | Higher chlorinated PCBs are more prevalent in birds at higher trophic levels. dffe.gov.za |

| Mammalian Tissues (e.g., blubber, adipose, liver) | Marine and Terrestrial Mammals | Accumulation is influenced by diet, age, and lipid content. MeSO2-PCB metabolites are found in the liver. nih.gov |

| Fish Tissues | Various Fish Species | Bioaccumulation is a significant route of PCB entry into the food web. |

The environmental concentrations of this compound and other PCBs exhibit both spatial and temporal variations, influenced by historical usage patterns, environmental transport, and regulatory actions.

Spatial Trends: PCB concentrations in sediments and biota can vary significantly between different geographical locations. For example, a study of the Belgian Coastal Zone and the Western Scheldt estuary revealed differing trends, with PCB levels in the estuary remaining relatively stable compared to decreasing concentrations in the coastal zone. vliz.be In the Beibu Gulf, China, higher concentrations of some PCBs were found in the southern region, potentially linked to industrial activities and ocean currents. nih.gov Similarly, studies in the Yellow and Bohai Seas have identified industrial areas as hotspots for PCB contamination. bver.co.kr

Temporal Trends: Since the ban on PCB production in many countries in the 1970s and 1980s, a general decline in environmental concentrations has been observed in many regions. diva-portal.org For instance, sediment core analysis from the Yellow Sea in South Korea showed a decrease in PCB levels after the 1990s, approximately a decade after regulatory restrictions were implemented. bver.co.kr However, the rate of decline can be slow, and in some areas, concentrations have remained stable due to the persistent nature of these compounds and their release from secondary sources like contaminated sediments. vliz.be In the Beibu Gulf, sediment core data indicated a historical peak in PCB use followed by a recent decline in new inputs. nih.gov

Detection in Animal Tissues and Fluids (e.g., Bird Eggs, Mammalian Tissues)

Ecological Risk Assessment Frameworks and Application

Ecological risk assessment (ERA) is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors, such as chemical contaminants. For PCBs, the ERA process is complex due to the presence of 209 different congeners, each with unique physical, chemical, and toxicological properties. epa.gov

A critical aspect of modern ERA for PCBs is the move away from assessing total PCB concentrations and towards a congener-specific approach. This is because the toxicity of individual PCB congeners can vary significantly. epa.gov

Some PCBs, known as dioxin-like congeners, exert their toxicity through the aryl hydrocarbon receptor (AhR), similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). epa.gov Other non-dioxin-like congeners, which include this compound, can have different mechanisms of action, including neurological and endocrine-disrupting effects. epa.gov

Risk models that incorporate congener-specific data provide a more accurate assessment of the potential hazards. However, a challenge lies in the fact that toxic equivalency factors (TEFs), which are used to estimate the dioxin-like toxicity of a mixture, are not well-defined for many non-coplanar (non-dioxin-like) PCBs. This can lead to uncertainties in risk assessment. Therefore, congener-specific analysis is often recommended over relying solely on TEF models for a comprehensive risk evaluation.

Bioaccumulation models are crucial tools in the ecological assessment of persistent organic pollutants like this compound. These models help to predict the concentration of a chemical in an organism based on its properties and the organism's characteristics.

Factors such as an organism's growth rate, lipid content, and feeding habits, as well as the chemical's properties like the octanol-water partition coefficient (Kow), influence bioaccumulation. hudsonriver.org For instance, a detailed bioaccumulation model developed for the Hudson River showed that enhanced bioaccumulation of higher chlorinated PCBs was likely due to dietary uptake, which is dependent on organism growth rates. hudsonriver.org

Bioaccumulation models can be categorized as either "kinetic" or "thermodynamic." While sometimes viewed as distinct, they are fundamentally different ways of describing the same processes of chemical uptake and clearance. sfu.ca Comprehensive models can describe how chemicals are taken up from both food and water, how they are distributed within the organism, and how they are eliminated through processes like metabolism. sfu.ca These models are invaluable for understanding how factors like chemical hydrophobicity and metabolic rates affect biomagnification through the food chain. sfu.ca

Environmental Remediation and Degradation Technologies for Pcbs General, Applicable to 2,3,3 Trichlorobiphenyl

Bioremediation Approaches

Bioremediation utilizes the metabolic processes of living organisms, primarily microorganisms and plants, to break down or transform hazardous substances into less toxic or non-toxic compounds. frontiersin.orgwikipedia.org It is often considered a cost-effective and environmentally friendly alternative to traditional physical and chemical treatments. acs.orgnih.gov

Microbial degradation is a key natural process for the attenuation of PCBs in the environment. frontiersin.org The biodegradability of a specific PCB congener is highly dependent on its degree and pattern of chlorination. jst.go.jp Generally, lower-chlorinated biphenyls, such as trichlorobiphenyls, are more susceptible to aerobic degradation, while highly chlorinated congeners are more effectively dechlorinated under anaerobic conditions. researchgate.netnih.gov

The microbial degradation of PCBs often involves a two-stage process:

Anaerobic Reductive Dechlorination : Under anaerobic conditions, certain microorganisms can use PCB congeners as electron acceptors in a process called organohalide respiration. wikipedia.orgfrontiersin.org This involves the removal of chlorine atoms and their replacement with hydrogen, leading to the formation of less chlorinated biphenyls. wikipedia.orgfrontiersin.org This process is crucial for the breakdown of highly chlorinated PCBs into simpler forms that can then be addressed by aerobic processes. frontiersin.orgnih.gov Different anaerobic bacteria exhibit distinct dechlorination patterns, targeting chlorine atoms at specific (ortho, meta, or para) positions. oup.com

Aerobic Degradation : Many bacterial strains, including species from the genera Pseudomonas, Burkholderia, Rhodococcus, and Bacillus, can degrade lower-chlorinated PCBs aerobically. nih.govnih.gov These bacteria utilize a set of enzymes, notably biphenyl (B1667301) dioxygenase, to attack the biphenyl structure. nih.gov The pathway typically transforms PCBs into chlorobenzoic acids (CBAs), which can be further metabolized by other bacteria into less toxic products. nih.gov Research has identified strains like Rhodococcus ruber P25 and Microbacterium sp. B51 that demonstrate a high degradation capability for a wide range of congeners, from mono- to hexachlorobiphenyls. nih.gov

The effectiveness of microbial bioremediation can be limited by factors such as the low bioavailability of PCBs, which adhere strongly to soil particles, and the potential toxicity of PCB concentrations above certain levels (e.g., 1000 mg/kg). wikipedia.org

Phytoremediation involves the use of plants and their associated rhizosphere microorganisms to remediate contaminated environments. acs.orgnih.gov This "green" technology is recognized as an ecologically responsible and low-cost alternative for cleaning up PCB-contaminated soil and water. acs.orgfrontiersin.org The mechanisms involved in the phytoremediation of PCBs include:

Rhizodegradation : This is considered the dominant process for PCB remediation. nih.gov Plants release organic compounds (exudates) from their roots that stimulate the growth and activity of PCB-degrading microorganisms in the rhizosphere (the soil region immediately surrounding the roots). frontiersin.orgnih.gov This enhanced microbial activity leads to greater breakdown of PCBs in the soil. tandfonline.com

Phytoextraction : Plants can absorb PCBs from the soil through their roots and translocate them to their shoots. nih.govtandfonline.com Studies have shown that some plant species, particularly varieties of Cucurbita pepo (zucchini), are more effective at extracting PCBs from soil. tandfonline.com

Phytotransformation : Plants possess enzymes, such as cytochrome P-450 monooxygenases and peroxidases, that can metabolize PCBs into other compounds. nih.gov Dichloro- and trichlorobiphenyl congeners have been observed to be metabolized by plant cell cultures. frontiersin.orgnih.gov

Research has demonstrated that planting vegetation such as tall fescue (Festuca arundinacea) can significantly increase PCB removal from soil compared to unplanted soil. nih.gov Furthermore, combining plants with genetically engineered bacteria can enhance performance; for instance, alfalfa plants inoculated with a transgenic Sinorhizobium meliloti strain showed significantly higher dechlorination of 2',3,4-trichlorobiphenyl. nih.gov

Microbial Bioremediation Techniques

Chemical Degradation Methods

Chemical degradation methods use reactive chemical agents to transform PCBs into less harmful substances. These methods are often faster than bioremediation but can be more costly and invasive.

Chemical dechlorination involves stripping chlorine atoms from the biphenyl rings. One established method is the Sodium Dispersion (SD) Method . This process uses a stable dispersion of metallic sodium in a carrier liquid to dechlorinate PCBs. nih.gov The reaction proceeds by replacing chlorine atoms with hydrogen, and the decomposition rate generally increases with the number of chlorine substituents. nih.gov Studies on various congeners, including 2,3,4-trichlorobiphenyl, show that the reaction ultimately produces hydrocarbons without chlorine, along with polymerized byproducts. nih.gov

Other chemical dechlorination technologies include:

Zero-Valent Iron (ZVI) : Nanoscale zero-valent iron (nZVI) particles can be used to reductively dechlorinate PCBs. nih.gov The efficiency can be enhanced by pairing ZVI with a noble metal catalyst like palladium (Pd/Fe), which has been shown to completely transform Aroclor 1260 congeners to the less toxic biphenyl.

Magnesium and Acidified Alcohols : A method using magnesium powder in an acidified alcohol solvent (e.g., ethanol (B145695) with acetic acid) has been shown to effectively dechlorinate PCBs via hydrodehalogenation. nih.gov

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄⁻•), which can non-selectively degrade a wide range of organic pollutants. nih.govresearchgate.net AOPs have demonstrated high removal efficiency (77-99%) for PCBs. nih.gov

Key AOPs applicable to PCB degradation include:

Fenton and Fenton-like Reactions : The classic Fenton's reagent consists of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), which generates hydroxyl radicals. spartanwatertreatment.com This process can be used to oxidize PCBs.

Persulfate Oxidation : Persulfate (S₂O₈²⁻) can be activated by heat, UV light, or transition metals (like Fe²⁺) to produce powerful sulfate radicals. nih.gov This method is considered highly suitable as it can operate under normal environmental conditions. nih.gov Studies using nanometer zero-valent iron to activate persulfate have achieved high removal rates for 2,4,5-trichlorobiphenyl.

Supercritical Water Oxidation (SCWO) : This technology operates at high temperatures (550–650°C) and pressures (250 bar), where water enters a supercritical state, increasing the solubility of PCBs. frontiersin.org Under these conditions, PCBs are rapidly oxidized to carbon dioxide, water, and mineral acids, with destruction efficiencies often exceeding 99%. frontiersin.orgfrontiersin.org Research on the oxidation of 2,2',3-trichlorobiphenyl (B1595473) using a similar hydrous pyrolysis/oxidation (HPO) method showed complete mineralization of the compound. osti.gov

Dechlorination Technologies (e.g., Sodium Dispersion Method)

Evaluation of Degradation Products and Byproducts

The evaluation of degradation products is critical to ensure that remediation efforts result in a net decrease in toxicity.

From Bioremediation : The end products of successful sequential anaerobic and aerobic bioremediation are generally considered to be less toxic than the parent compounds. frontiersin.org Anaerobic dechlorination yields lower-chlorinated biphenyls, which are then aerobically degraded to intermediates like chlorobenzoic acids and ultimately to carbon dioxide, water, and chloride ions. wikipedia.orgnih.gov Incomplete degradation can, however, lead to the accumulation of metabolites like hydroxylated PCBs (OH-PCBs), which can themselves be toxic. nih.gov

From Chemical Degradation :

Dechlorination : The primary goal is the complete removal of chlorine. The sodium dispersion method results in biphenyl and polyphenyls. nih.gov Dechlorination using palladized iron can completely transform PCB congeners into biphenyl, which is substantially less toxic.

Advanced Oxidation Processes : Ideal AOPs result in the complete mineralization of PCBs to CO₂, water, and inorganic halides (e.g., HCl). frontiersin.orgosti.gov However, incomplete oxidation can generate a series of byproducts. For example, the oxidation of PCBs can form hydroxylated derivatives and, in biological systems, epoxide intermediates. The transformation of OH-PCBs by fungal enzymes has been shown to produce hydroxylated dibenzofurans and chlorobenzoic acids. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are most effective for distinguishing 2,3,3'-Trichlorobiphenyl from its structural isomers in environmental samples?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Use retention indices combined with unique mass spectral fragmentation patterns (e.g., m/z ratios specific to chlorine substitution patterns). For confirmation, cross-reference with nuclear magnetic resonance (NMR) data, such as - and -NMR chemical shifts for distinguishing ortho, meta, and para chlorine positions .

- Data Interpretation : Compare results with certified reference standards (e.g., PCB 20, as listed in NMR spectral databases) to resolve ambiguities .

Q. How can researchers accurately determine the physical properties (e.g., melting point, density) of this compound given discrepancies in literature values?

- Methodology : Replicate measurements under controlled conditions (e.g., purity >99% via recrystallization). Use differential scanning calorimetry (DSC) for melting points and pycnometry for density.

- Data Contradiction Analysis : Discrepancies (e.g., density reported as 1.351 g/cm³ vs. estimates of 1.35–1.40 g/cm³) may arise from impurities or polymorphic forms. Cross-validate with NIST-certified data or peer-reviewed studies .

Q. What are the best practices for synthesizing high-purity this compound for toxicological studies?

- Methodology : Use Ullmann coupling or Suzuki-Miyaura reactions with chlorinated precursors. Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts. Confirm purity via GC-MS and elemental analysis .

- Validation : Compare synthesized product with commercial reference standards (e.g., CAS 38444-84-7) to ensure structural fidelity .

Advanced Research Questions

Q. How do environmental factors influence the degradation pathways of this compound in aquatic systems?